(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the alkylation of a lithiated intermediate, followed by reduction and rearrangement to introduce the desired chiral centers . The reaction conditions often include the use of strong bases like lithium diisopropylamide (LDA) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-amino-5-ethylpyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(3S,5R)-3-hydroxy-5-ethylpyrrolidine-3-carboxylic acid: A hydroxylated derivative with similar structural features.
Uniqueness
(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high stereoselectivity and specificity .
Properties
CAS No. |
683743-06-8 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1 |
InChI Key |
HNUJUTSLCRYGAV-VDTYLAMSSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@](CN1)(C(=O)O)N |
Canonical SMILES |
CCC1CC(CN1)(C(=O)O)N |
Origin of Product |
United States |
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